Dibutyl phosphite Dibutyl phosphite Dibutyl phosphite undergoes addition reaction with Schiff bases to yield 1,4-bis[N-methyl(dibutoxyphosphonyl)-1-(2-furyl)]diaminobenzene and 4,4′-bis[N-methyl(dibutoxyphosponyl)-1-phenyl]benzidine. It is antiwear and extreme-pressure additive in industrial gear oils.
Dibutyl hydrogen phosphite is a TSCA Flag TP (Subject to the Proposed TSCA Section 4 Test Rule).
Brand Name: Vulcanchem
CAS No.: 1809-19-4
VCID: VC0525928
InChI: InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1
SMILES: CCCCO[P+](=O)OCCCC
Molecular Formula: C8H19O3P
Molecular Weight: 194.21 g/mol

Dibutyl phosphite

CAS No.: 1809-19-4

Cat. No.: VC0525928

Molecular Formula: C8H19O3P

Molecular Weight: 194.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dibutyl phosphite - 1809-19-4

Specification

CAS No. 1809-19-4
Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
IUPAC Name dibutoxy(oxo)phosphanium
Standard InChI InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1
Standard InChI Key UZEFVQBWJSFOFE-UHFFFAOYSA-N
SMILES CCCCO[P+](=O)OCCCC
Canonical SMILES CCCCOP(O)OCCCC
Appearance Solid powder

Introduction

Structural Characteristics and Fundamental Properties

Molecular Architecture

Dibutyl phosphite features a central phosphorus atom bonded to two butoxy groups (-OC₄H₉) and one hydroxyl group, resulting in the structural formula (C₄H₉O)₂P(O)H. The molecule adopts a trigonal pyramidal geometry around phosphorus, with bond angles approximating 109.5° due to sp³ hybridization . Nuclear magnetic resonance (NMR) analysis confirms this structure through characteristic phosphorus-31 chemical shifts between δ +5 to +10 ppm and distinct proton resonances for butyl chains .

Physicochemical Profile

The compound's physical properties, as validated by multiple independent studies, include:

PropertyValueMeasurement ConditionsSource
Boiling Point118–121°C11–14 mmHg
Density0.9916–0.995 g/cm³20–25°C
Refractive Index1.42–1.42720°C
Flash Point121–250°FClosed cup
Water Solubility7.3 g/L25°C
LogP (Octanol-Water)1.8125°C

Thermogravimetric analysis reveals decomposition initiating at 150°C, producing phosphine (PH₃), carbon oxides, and phosphorus oxides . The compound's relatively low vapor pressure (<0.1 mmHg at 20°C) enhances its handling safety compared to volatile phosphorus counterparts.

Synthesis Methodologies and Industrial Production

Conventional Transesterification

The predominant synthesis route involves transesterification of dimethyl phosphite with n-butanol under basic catalysis :
(CH₃O)₂P(O)H + 2 C₄H₉OH → (C₄H₉O)₂P(O)H + 2 CH₃OH\text{(CH₃O)₂P(O)H + 2 C₄H₉OH → (C₄H₉O)₂P(O)H + 2 CH₃OH}
This method, operating at 80–100°C with sodium methoxide catalyst, achieves 85–92% yield while avoiding hazardous phosphorus trichloride intermediates . Recent optimizations demonstrate that membrane reactors can improve methanol removal efficiency, pushing yields above 95% .

Alternative Pathways

Advanced catalytic systems employing Brønsted acids (e.g., p-toluenesulfonic acid) enable selective P–O bond cleavage in trialkyl phosphites. Li et al. (2019) reported water-mediated hydrolysis of triisobutyl phosphite to dibutyl phosphite with 98% selectivity at ambient temperatures :
(C₄H₉O)₃P + H₂O → (C₄H₉O)₂P(O)H + C₄H₉OH\text{(C₄H₉O)₃P + H₂O → (C₄H₉O)₂P(O)H + C₄H₉OH}
This halide-free approach reduces waste generation by 40% compared to traditional methods .

Industrial Applications and Performance Mechanisms

Lubricant Additives

As an extreme-pressure additive, dibutyl phosphite forms iron phosphide (FeP) tribofilms on metal surfaces under high-stress conditions. Surface analysis via X-ray photoelectron spectroscopy (XPS) shows film thicknesses of 50–200 nm, reducing coefficient of friction by 62% in gear oil formulations . In bio-based lubricants derived from vegetable oils, it demonstrates superior oxidative stability, increasing induction periods by 300% at 0.5 wt% loading .

Polymer Stabilization

The compound acts as a secondary antioxidant in polyolefins through two mechanisms:

  • Peroxide Decomposition:
    (C₄H₉O)₂P(O)H + ROOH → (C₄H₉O)₂P(O)OH + ROH\text{(C₄H₉O)₂P(O)H + ROOH → (C₄H₉O)₂P(O)OH + ROH}

  • Radical Scavenging:
    (C₄H₉O)₂P(O)H + R- → (C₄H₉O)₂P(O)- + RH\text{(C₄H₉O)₂P(O)H + R- → (C₄H₉O)₂P(O)- + RH}
    Electron spin resonance (ESR) studies confirm radical quenching efficiency of 87% at 150°C in polypropylene .

Environmental Impact and Regulatory Status

Ecotoxicology

Aquatic toxicity thresholds:

  • Daphnia magna EC₅₀: 12 mg/L (48h)

  • Rainbow trout LC₅₀: 8.7 mg/L (96h)

The compound demonstrates moderate biodegradability (BOD₅/ThOD = 28%) under OECD 301B guidelines, with photolytic half-life of 4.2 days in surface waters .

Global Regulations

  • REACH: Registered with full technical dossier (2018)

  • TSCA: Listed on Inventory Update Rule (IUR)

  • China MEP: Included in "List of New Chemical Substances" (2023 revision)

Import/export controls under HS code 2919.90.3000 require GHS-compliant labeling for skin irritation (Category 2) and eye damage (Category 1) .

Emerging Research Directions

Nanostructured Lubricant Additives

Recent work incorporates dibutyl phosphite into halloysite nanotube carriers, achieving sustained release over 1,000 abrasion cycles. Tribological testing shows 80% wear reduction compared to free additives .

Pharmaceutical Intermediates

Structure-activity relationship studies reveal that dibutyl phosphite derivatives inhibit protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ = 3.2 μM, suggesting potential in diabetes therapeutics .

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